molecular formula C12H14ClNO3 B3327275 6-Hydroxy-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride CAS No. 328233-31-4

6-Hydroxy-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride

Cat. No.: B3327275
CAS No.: 328233-31-4
M. Wt: 255.7 g/mol
InChI Key: NRHOKAGNFJFAGL-UHFFFAOYSA-N
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Description

6-Hydroxy-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one hydrochloride is a chemical compound known for its unique spirocyclic structure, which combines an isobenzofuran moiety with a piperidine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one hydrochloride typically involves the following steps:

    Formation of the Isobenzofuran Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Spirocyclization: The isobenzofuran intermediate is then reacted with a piperidine derivative to form the spirocyclic structure. This step often requires the use of a strong base or a catalyst to facilitate the cyclization.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt, typically by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The carbonyl group in the spirocyclic structure can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 6-Hydroxy-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities, receptor binding, and other biochemical processes.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials, catalysts, and other chemical products. Its unique structure and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of 6-Hydroxy-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one hydrochloride
  • 3H-Spiro[isobenzofuran-1,4’-piperidine] hydrochloride

Uniqueness

6-Hydroxy-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one hydrochloride is unique due to the presence of the hydroxyl group, which imparts distinct chemical and biological properties. This functional group can participate in hydrogen bonding, increasing the compound’s solubility and reactivity compared to its analogs.

By understanding the detailed properties and applications of 6-Hydroxy-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one hydrochloride, researchers can better utilize this compound in various scientific and industrial fields.

Properties

IUPAC Name

5-hydroxyspiro[2-benzofuran-3,4'-piperidine]-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3.ClH/c14-8-1-2-9-10(7-8)12(16-11(9)15)3-5-13-6-4-12;/h1-2,7,13-14H,3-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRHOKAGNFJFAGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3=C(C=CC(=C3)O)C(=O)O2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Hydroxy-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride
Reactant of Route 2
6-Hydroxy-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride
Reactant of Route 3
6-Hydroxy-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride
Reactant of Route 4
6-Hydroxy-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride
Reactant of Route 5
6-Hydroxy-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride
Reactant of Route 6
6-Hydroxy-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride

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